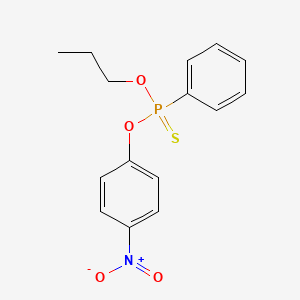

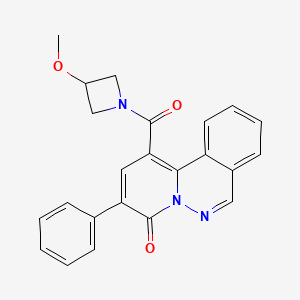

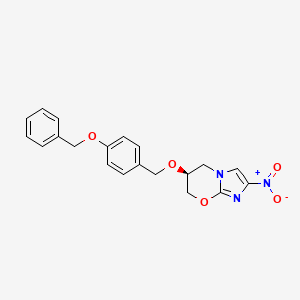

1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine is a complex organic compound that features a combination of aziridine, chlorophenyl, dioxobutyl, and phenylpiperazine groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine typically involves multi-step organic reactions. A common approach might include:

Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

Formation of the dioxobutyl group: This could be synthesized through a series of oxidation and reduction reactions.

Coupling with phenylpiperazine: The final step might involve coupling the intermediate with phenylpiperazine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

化学反応の分析

反応の種類

1-(2-(1-アジリジニル)-4-(4-クロロフェニル)-1,4-ジオキソブチル)-4-フェニルピペラジンは、以下のものを含め、様々な化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。

還元: 還元反応は、酸素原子を除去したり、二重結合を単結合に変えたりするために使用できます。

置換: この化合物は、特にクロロフェニル基で、求核置換反応や求電子置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。

置換: 水酸化ナトリウム (NaOH) や塩酸 (HCl) などの試薬は、置換反応を促進できます。

主な生成物

これらの反応の主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はケトンやカルボン酸を生成する可能性がありますが、還元はアルコールやアルカンを生成する可能性があります。

4. 科学研究への応用

化学: より複雑な分子のビルディングブロックとして。

生物学: 酵素相互作用の研究や生化学的アッセイにおけるリガンドとしての潜在的な用途。

医学: 特に、特定の生物活性を有する分子の設計における創薬への潜在的な応用。

産業: 先端材料の合成や化学反応における触媒としての用途。

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

作用機序

1-(2-(1-アジリジニル)-4-(4-クロロフェニル)-1,4-ジオキソブチル)-4-フェニルピペラジンの作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの特定の分子標的に結合して、結合相互作用を通じてその活性を調節する可能性があります。 含まれる経路には、酵素活性の阻害または活性化、受容体の作動薬または拮抗薬、またはシグナル伝達経路の調節が含まれる可能性があります。

6. 似たような化合物との比較

類似の化合物

- 1-(2-(1-アジリジニル)-4-(4-フルオロフェニル)-1,4-ジオキソブチル)-4-フェニルピペラジン

- 1-(2-(1-アジリジニル)-4-(4-ブロモフェニル)-1,4-ジオキソブチル)-4-フェニルピペラジン

独自性

1-(2-(1-アジリジニル)-4-(4-クロロフェニル)-1,4-ジオキソブチル)-4-フェニルピペラジンの独自性は、その官能基の特定の組み合わせにあります。 これにより、ユニークな化学的および生物学的特性が得られます。 たとえば、クロロフェニル基の存在は、フルオロ化またはブロモ化された類似体と比較して、特定の生物学的標的への結合親和性を高める可能性があります。

類似化合物との比較

Similar Compounds

- 1-(2-(1-Aziridinyl)-4-(4-fluorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine

- 1-(2-(1-Aziridinyl)-4-(4-bromophenyl)-1,4-dioxobutyl)-4-phenylpiperazine

Uniqueness

The uniqueness of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-phenylpiperazine lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the chlorophenyl group might enhance its binding affinity to certain biological targets compared to its fluorinated or brominated analogs.

特性

CAS番号 |

120978-31-6 |

|---|---|

分子式 |

C22H24ClN3O2 |

分子量 |

397.9 g/mol |

IUPAC名 |

2-(aziridin-1-yl)-4-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)butane-1,4-dione |

InChI |

InChI=1S/C22H24ClN3O2/c23-18-8-6-17(7-9-18)21(27)16-20(25-12-13-25)22(28)26-14-10-24(11-15-26)19-4-2-1-3-5-19/h1-9,20H,10-16H2 |

InChIキー |

KBVUOVGRDOYIKK-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC(=O)C3=CC=C(C=C3)Cl)N4CC4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

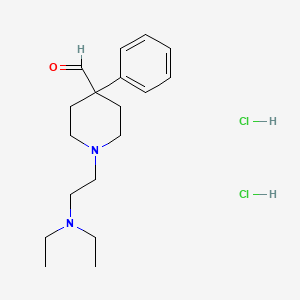

![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)